3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization . The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for thiazolidinone derivatives often involve green chemistry approaches to improve yield, purity, and selectivity . Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to achieve efficient synthesis with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .
Scientific Research Applications
3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits cancer cell proliferation by targeting specific enzymes and signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS), protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its hypoglycemic activity and used in diabetes treatment.
Thiazolidine: Exhibits antimicrobial and anti-inflammatory properties.
Rhodanine: Used in the development of anticancer and antiviral agents.
Uniqueness
3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of sulfur and nitrogen atoms in the thiazolidinone ring, which enhances its pharmacological properties. Its diverse biological activities make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H12N2O3S2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12N2O3S2/c1-16-9-3-4-10(17-2)8(5-9)6-13-14-11(15)7-19-12(14)18/h3-6H,7H2,1-2H3/b13-6+ |
InChI Key |
BPTZDJGHDCHGDJ-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=O)CSC2=S |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=O)CSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.